Cas no 922-67-8 (methyl prop-2-ynoate)

methyl prop-2-ynoate structure
methyl prop-2-ynoate structure
Nombre del producto:methyl prop-2-ynoate
Número CAS:922-67-8
MF:C4H4O2
Megavatios:84.0733613967896
MDL:MFCD00008572
CID:40231
PubChem ID:13536

methyl prop-2-ynoate Propiedades químicas y físicas

Nombre e identificación

    • Methyl propiolate
    • Propynoic acid
    • Methyl propiolate, (Propiolic acid methyl ester)
    • Methyl acetylenecarboxylate~Propiolic acid methyl ester~Propynoic acid methyl ester
    • methyl prop-2-ynoate
    • Propaylic Acid Methyl Ester
    • Methyl propiolat
    • Propargylic Acid Methyl Ester
    • : Methyl propiolat
    • Methyl Propargylate
    • Propiolic Acid Methyl Ester
    • 2-Propynoic acid methyl ester
    • Methyl acetylenecarboxylate
    • Propiolic acid, methyl ester (6CI, 7CI, 8CI)
    • (Carbomethoxy)acetylene
    • (Methoxycarbonyl)acetylene
    • Methyl 2-propynoate
    • Methyl acetylenemonocarboxylate
    • Methyl ethynecarboxylate
    • Methyl propynoate
    • NSC 154164
    • Propynoic acid methyl ester
    • Methyl Propiolate,97%
    • Methylpropiolate
    • 27342-21-8
    • MFCD00008572
    • Propynoic acid, methyl ester
    • propiolic acid methylester
    • CHEMBL4086262
    • DTXSID60238923
    • P0528
    • F0001-2227
    • NS00039449
    • BP-30045
    • 2-Propynoic acid, methyl ester
    • DTXCID10161414
    • 922-67-8
    • J-522627
    • 4-02-00-01688 (Beilstein Handbook Reference)
    • T88NXO102K
    • AKOS000120024
    • P17723
    • ALBB-008926
    • STK505661
    • Methyl propiolate, 99%
    • UNII-T88NXO102K
    • EN300-20478
    • NSC-154164
    • doi:10.14272/IMAKHNTVDGLIRY-UHFFFAOYSA-N.1
    • EINECS 213-083-5
    • NSC154164
    • BRN 0605462
    • Acetylenecarboxylic acid methyl ester
    • CS-0022413
    • AI3-37828
    • Propiolic acid, methyl ester
    • SB40750
    • MDL: MFCD00008572
    • Renchi: 1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3
    • Clave inchi: IMAKHNTVDGLIRY-UHFFFAOYSA-N
    • Sonrisas: O=C(OC)C#C
    • Brn: 605462

Atributos calculados

  • Calidad precisa: 84.021129g/mol
  • Carga superficial: 0
  • XLogP3: 0.6
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 84.021129g/mol
  • Masa isotópica única: 84.021129g/mol
  • Superficie del Polo topológico: 26.3Ų
  • Recuento de átomos pesados: 6
  • Complejidad: 95.4
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0.945 g/mL at 25 °C(lit.)
  • Punto de ebullición: 102°C
  • Punto de inflamación: Fahrenheit: 60.8 ° f
    Celsius: 16 ° c
  • índice de refracción: n20/D 1.408(lit.)
  • Coeficiente de distribución del agua: Not miscible in water.
  • Estabilidad / vida útil: Stable. Highly flammable. Incompatible with strong oxidizing agents, bases, acids.
  • PSA: 26.30000
  • Logp: -0.20740
  • Disolución: Not determined

methyl prop-2-ynoate Información de Seguridad

  • Símbolo: GHS02 GHS07
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H225,H315,H319,H335
  • Declaración de advertencia: P210,P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 3272 3/PG 2
  • Wgk Alemania:3
  • Código de categoría de peligro: 11-36/37/38
  • Instrucciones de Seguridad: S26-S36-S36/37/39-S23-S16
  • Código F de la marca fuka:19
  • Rtecs:UE0050000
  • Señalización de mercancías peligrosas: F T
  • Condiciones de almacenamiento:Store at room temperature
  • Período de Seguridad:3
  • Nivel de peligro:3
  • Grupo de embalaje:II
  • Categoría de embalaje:II
  • Términos de riesgo:R11; R36/37/38

methyl prop-2-ynoate Datos Aduaneros

  • Código HS:29161980
  • Datos Aduaneros:

    China Customs Code:

    2916190090

    Overview:

    2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

methyl prop-2-ynoate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM326338-200g
methyl prop-2-ynoate
922-67-8 95%+
200g
$369 2023-02-01
Enamine
EN300-20478-100.0g
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922-67-8 95%
100g
$361.0 2023-05-03
Enamine
EN300-20478-1.0g
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922-67-8 95%
1g
$36.0 2023-05-03
Chemenu
CM326338-1000g
methyl prop-2-ynoate
922-67-8 95%+
1000g
$1376 2021-08-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0528-25ml
methyl prop-2-ynoate
922-67-8 98.0%(GC)
25ml
¥1190.0 2022-05-30
Life Chemicals
F0001-2227-0.5g
methyl prop-2-ynoate
922-67-8 95%+
0.5g
$19.0 2023-09-07
Life Chemicals
F0001-2227-10g
methyl prop-2-ynoate
922-67-8 95%+
10g
$84.0 2023-09-07
Oakwood
067148-25g
Methyl propiolate
922-67-8 97%
25g
$66.00 2024-07-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001644-5g
2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl]thio]benzimidazole
922-67-8 ≥98%
5g
¥41.0 2023-09-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A10_993864-5G
Methyl propiolate, 97%, for synthetic pro
922-67-8 97%
5g
¥113.0 2023-09-15

methyl prop-2-ynoate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Trimethyl orthoformate Catalysts: Sulfuric acid Solvents: Dichloromethane ;  28 h, 40 °C
Referencia
Environment-friendly preparation method of propiolic acid derivative
, China, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Tetraethylammonium p-toluenesulfonate Solvents: Dimethylformamide
Referencia
Esterification, etherification, and aldol condensation using cathodically generated organic olate anions
Fuchigami, Toshio; Awata, Takeshi; Nonaka, Tsutomu; Baizer, Manuel M., Bulletin of the Chemical Society of Japan, 1986, 59(9), 2873-9

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C; 0 °C → 23 °C; 23 °C
1.2 Solvents: Ethyl acetate ;  1 h, 0 °C
Referencia
One-Pot Synthesis of Chromone Fused-Pyrrolo[2,1-a]isoquinolines and Indolizino[8,7-b]indoles: Iodine Promoted Oxidative [2+2+1] Annulation of O-acetylphenoxyacrylates with Tetrahydroisoquinolines and Noreleagnines
Shang, Zhi-Hao; Zhang, Xiang-Jin; Li, Yi-Ming; Wu, Rui-Xue; Zhang, Hui-Ru; et al, Journal of Organic Chemistry, 2021, 86(21), 15733-15742

Synthetic Routes 4

Condiciones de reacción
Referencia
Addition of 4-ethoxyimidazoles to dimethyl acetylenedicarboxylate and transformation of the adducts to pyrimidin-5-yl acetates
Furuya, Shuichi; Omura, Kiyoshi; Furukawa, Yoshiyasu, Chemical & Pharmaceutical Bulletin, 1988, 36(5), 1669-75

Synthetic Routes 5

Condiciones de reacción
Referencia
Synthesis of linear alkynes by rearrangement
Krueger, A., Science of Synthesis, 2008, 43, 469-554

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  18 h, reflux
Referencia
Metal-free synthesis of N-vinyl sulfoximines via DABCO-participated Michael addition of terminal carbonyl alkynes with N-chlorosulfoximines
Tang, Yisong; Tang, Yaonan; Rui, zhu; Zheng, Shaojun; Cheng, Xiaofang; et al, Tetrahedron, 2022, 129,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  24 h, reflux
Referencia
Approaches to the total synthesis of dl-vernolepin
Medwid, Effrey Brian, 1980, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  48 h, 25 °C
Referencia
Studies on the 1-aza-1'-oxa-[3,3]-sigmatropic rearrangement: synthesis of ortho-(β-oxoalkyl)anilides and regiospecifically substituted indoles
Burgoyne, William Franklin Jr., 1981, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 - 12 h, 0 °C
Referencia
Flash vacuum pyrolysis of 1-Aryl-1,2,3-triazole-4-carboxylate esters and -4-carboxamides
Habib, Osama M.; Mohamed, Asaad S.; Al-Awadi, Nouria A., Journal of Analytical and Applied Pyrolysis, 2023, 170,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sulfuric acid
Referencia
Addition reactions of heterocyclic compounds. XL. Methyl propiolate with some quinolines, isoquinolines, and phenanthridines
Acheson, Richard M.; Verlander, M. S., Journal of the Chemical Society [Section] C: Organic, 1969, (17), 2311-15

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Referencia
Some uses of organosilicon compounds in organic synthesis
Percival, Alan, 1977, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, 0 °C; rt
Referencia
Palladium-Catalyzed Regio- and Stereoselective Coupling-Addition of Propiolates with Arylsulfonyl Hydrazides: A Pattern for Difunctionalization of Alkynes
Liu, Lixin; Sun, Kang; Su, Lebin; Dong, Jianyu; Cheng, Lei; et al, Organic Letters, 2018, 20(13), 4023-4027

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  12 h, reflux
Referencia
Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines
Varun, Begur Vasanthkumar ; Vaithegi, Kannan ; Yi, Sihyeong ; Park, Seung Bum, Nature Communications, 2020, 11(1),

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol
Referencia
Action of Grignard reagents on the esters of propiolic acid
Rhinesmith, Herbert S., Journal of Organic Chemistry, 1975, 40(12), 1773-6

Synthetic Routes 15

Condiciones de reacción
Referencia
Flash-vacuum pyrolysis of stabilized phosphorus ylides. Part 9. Preparation and pyrolysis of β,γ-dioxo ylides, β,β',γ,γ'-tetraoxo ylides and hexaoxo bis(ylides)
Aitken, R. Alan; Karodia, Nazira, Liebigs Annalen/Recueil, 1997, (4), 779-783

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, reflux
Referencia
Environmental impact analysis of surface printing and 3D inkjet printing applications using an imine based covalent organic framework: A life cycle assessment study
Espada, Juan J. ; Rodriguez, Rosalia; de la Pena, Alejandro; Ramos, Mar; Segura, Jose L. ; et al, Journal of Cleaner Production, 2023, 395,

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
Referencia
Pyridine-Based Organocatalysts for Regioselective syn-1,2-Silaboration of Terminal Alkynes and Allenes
Morimasa, Yohei; Kabasawa, Kosuke; Ohmura, Toshimichi ; Suginome, Michinori, Asian Journal of Organic Chemistry, 2019, 8(7), 1092-1096

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 5 h, rt
Referencia
Asymmetric synthesis of dihydrocarbazoles through a Friedel-Crafts alkylation/annulation sequential reaction of indoles
Hu, Linfeng; Cao, Weidi; Wang, Kaixuan; Liu, Xiaohua; Feng, Xiaoming, Chemical Communications (Cambridge, 2021, 57(97), 13138-13141

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Methanol ,  Boron trifluoride etherate Solvents: Methanol
Referencia
The stereochemistry of addition of trialkylammonium and pyridinium tetrafluoroborate salts to activated acetylenes. Preparation of novel dienophiles for Diels-Alder reactions
Jung, Michael E.; Buszek, Keith R., Journal of the American Chemical Society, 1988, 110(12), 3965-9

Synthetic Routes 20

Condiciones de reacción
Referencia
Complete kinetic analysis of thermal stereomutations among the eight 2,3-dideuterio-2-(methoxymethyl)spiro[cyclopropane-1,1'-indenes]
Baldwin, John E.; Black, Kersey A., Journal of the American Chemical Society, 1984, 106(4), 1029-40

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methyl prop-2-ynoate Preparation Products

methyl prop-2-ynoate Literatura relevante

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